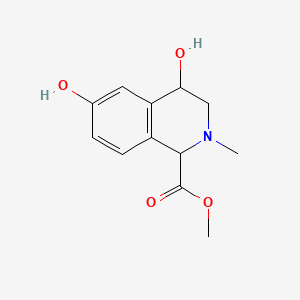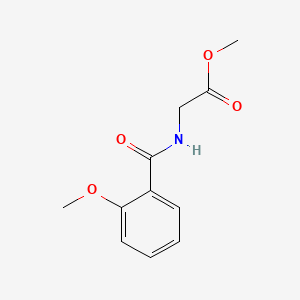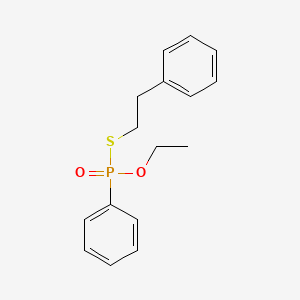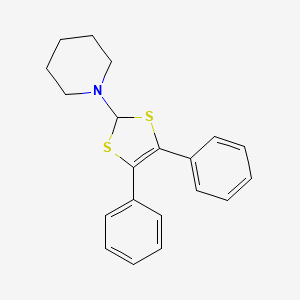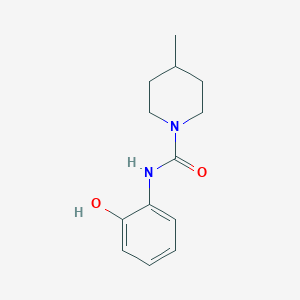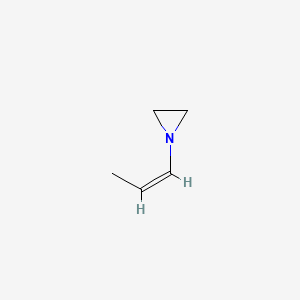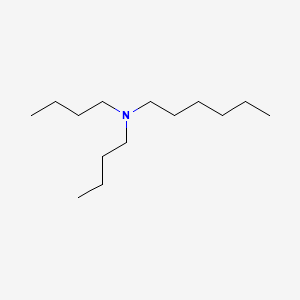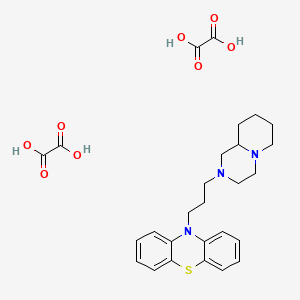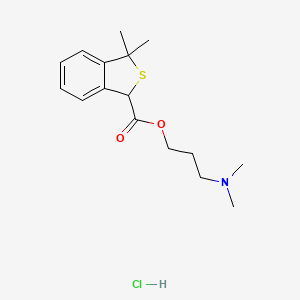![molecular formula C21H36Cl3N B14690370 N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 33377-87-6](/img/structure/B14690370.png)
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a dodecyl chain attached to a nitrogen atom, which is further bonded to a 2,3-dichlorophenylmethyl group and two methyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldodecylamine with 2,3-dichlorobenzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures to facilitate the reaction. The general reaction scheme is as follows:
N,N-dimethyldodecylamine+2,3-dichlorobenzyl chloride→N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and often includes purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide, cyanide, or thiolate ions can react with the chloride ion.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products are N,N-dimethyldodecylamine and hydrochloric acid.
科学的研究の応用
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of cleaning agents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is primarily based on its surfactant properties. It can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes, causing cell death.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant in molecular biology.
Dodecyltrimethylammonium Chloride: Similar structure but lacks the dichlorophenyl group.
Uniqueness
N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the 2,3-dichlorophenyl group, which enhances its antimicrobial activity compared to other quaternary ammonium compounds. This structural feature allows it to be more effective in disrupting microbial cell membranes.
特性
CAS番号 |
33377-87-6 |
|---|---|
分子式 |
C21H36Cl3N |
分子量 |
408.9 g/mol |
IUPAC名 |
(2,3-dichlorophenyl)methyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H36Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-24(2,3)18-19-15-14-16-20(22)21(19)23;/h14-16H,4-13,17-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MPPYMEWQSAGTOZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=C(C(=CC=C1)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)

